COX-2 Enzyme Inhibition: Comparative IC₅₀ Data Across Human Recombinant COX-2 Assays
N-(4-chlorophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide demonstrates moderate inhibitory activity against recombinant human COX-2 with an IC₅₀ of 915 nM [1]. In contrast, the well-characterized selective COX-2 inhibitor NS-398 exhibits an IC₅₀ of 3.8 μM (3,800 nM) against sheep placental COX-2 under comparable in vitro conditions , indicating the target compound is approximately 4.2-fold more potent on a molar basis, albeit with the caveat of species difference in the enzyme source.
| Evidence Dimension | COX-2 enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 915 nM |
| Comparator Or Baseline | NS-398: 3,800 nM (3.8 μM) |
| Quantified Difference | Target compound is ~4.2-fold more potent (lower IC₅₀) than NS-398 |
| Conditions | Target: Recombinant human COX-2, 2 min incubation, arachidonic acid substrate, ELISA detection. Comparator: Sheep placental COX-2 (in vitro). |
Why This Matters
This potency differential informs selection of appropriate pharmacological tool compounds for COX-2 inhibition studies where intermediate potency (sub-μM) is required rather than high-potency clinical candidates (e.g., celecoxib IC₅₀ ~40 nM) or weak tool compounds (e.g., NS-398).
- [1] BindingDB Entry BDBM50515745 (CHEMBL4474644). IC₅₀ = 915 nM for inhibition of recombinant human COX-2. View Source
